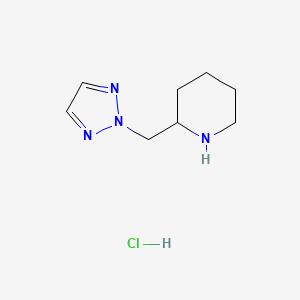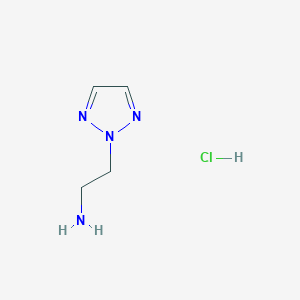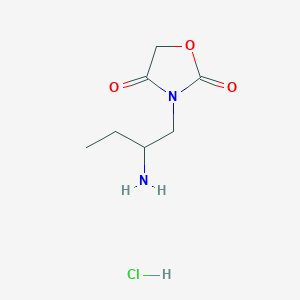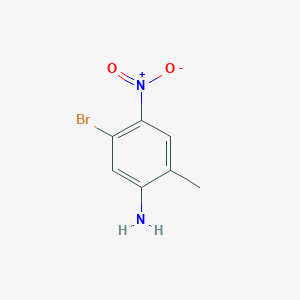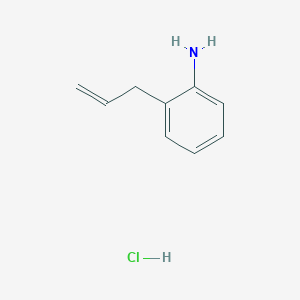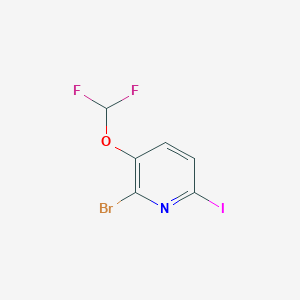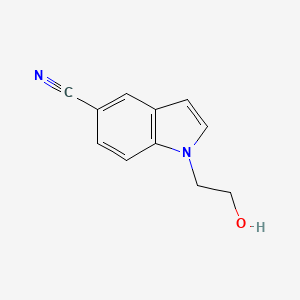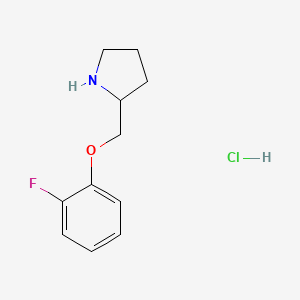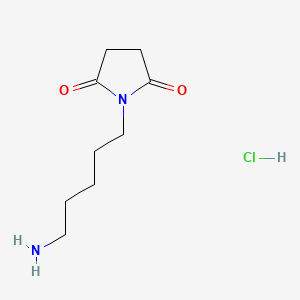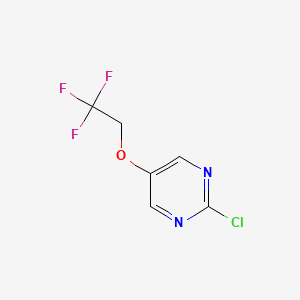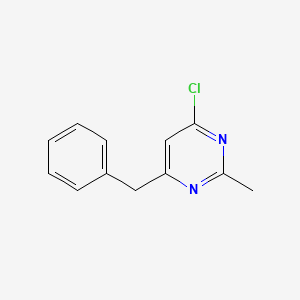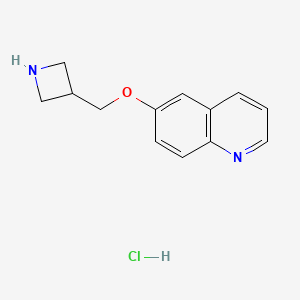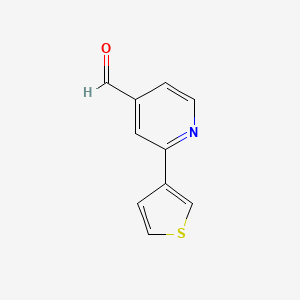
2-(Thiophen-3-yl)isonicotinaldehyde
Übersicht
Beschreibung
“2-(Thiophen-3-yl)isonicotinaldehyde” is a chemical compound with a molecular formula of C10H7NOS . It is a yellow powder and has gained attention in scientific research due to its unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “2-(Thiophen-3-yl)isonicotinaldehyde” contains a phenyl ring, a thiophene ring, and a substituted isonicotinaldehyde moiety. More detailed structural analysis can be obtained from resources like PubChem .Chemical Reactions Analysis
The chemical reactions involving “2-(Thiophen-3-yl)isonicotinaldehyde” and similar compounds have been studied extensively. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Physical And Chemical Properties Analysis
“2-(Thiophen-3-yl)isonicotinaldehyde” is a yellow powder. It has a molecular weight of 243.3g/mol. More detailed physical and chemical properties can be obtained from resources like PubChem .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Efficient synthesis methods for thiophene derivatives have been developed, such as the synthesis of 2-(thiophen-3-yl)vinylphosphonic acid, which is achieved by adding thiophene-3-carbaldehyde to lithium diethyl methylenephosphonate, followed by dehydration and hydrolysis (Linzaga-Elizalde et al., 2009).
Applications in Optoelectronics and Sensing
- Electrochromic Devices : Thiophene derivatives, specifically those with substitutions, have shown potential in applications like electrochromic devices. For example, a mixture of isomers based on thiophene was synthesized and found suitable for electrochromic devices due to their switching ability and transmittance properties (Variş et al., 2006).
- Electrochemical Sensors : The use of poly(thiophen-3-yl-acetic acid) derivatives in electrochemical sensors for DNA hybridization has been explored, showing good sensitivity and detection limits (Cha et al., 2003).
Antimicrobial and Antioxidant Activities
- Biological Activities : Some thiophene-based compounds, including those with the 2-(thiophen-3-yl)isonicotinaldehyde structure, have been synthesized and evaluated for antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. They exhibit significant biological activities, indicating their potential in pharmaceutical applications (Abdel-Wahab et al., 2012).
Material Science and Polymer Applications
- Conducting Polymers : Thiophene derivatives have been utilized in the synthesis of new soluble conducting polymers, which are characterized for their potential in various applications, including their electrochromic properties (Variş et al., 2006).
Corrosion Inhibition
- Protecting Alloys : Studies have shown that thiophene derivatives can act as corrosion inhibitors for metals like aluminum alloy in acidic mediums. They display high inhibition efficiency, making them valuable for material protection (Arrousse et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-thiophen-3-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-1-3-11-10(5-8)9-2-4-13-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPIJDPXJHNREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)isonicotinaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)
